molecular formula C14H12N2O2 B1593509 1,4-Diaminoanthracene-9,10-diol CAS No. 5327-72-0

1,4-Diaminoanthracene-9,10-diol

Cat. No. B1593509
CAS RN: 5327-72-0
M. Wt: 240.26 g/mol
InChI Key: WGOXABJBDOYQFK-UHFFFAOYSA-N
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Description

1,4-Diaminoanthracene-9,10-diol is a chemical compound with the molecular formula C14H12N2O2 . It is a derivative of anthracene and contains two amino groups and two hydroxyl groups . This compound is used in organic synthesis, serving as a building block for various chemical reactions .


Molecular Structure Analysis

The molecular formula of 1,4-Diaminoanthracene-9,10-diol is C14H12N2O2 . The exact mass is 240.09000 . The structure includes two amino groups and two hydroxyl groups attached to an anthracene backbone .


Chemical Reactions Analysis

While specific chemical reactions involving 1,4-Diaminoanthracene-9,10-diol are not detailed in the available resources, it is known that this compound is used as a building block in various chemical reactions .


Physical And Chemical Properties Analysis

1,4-Diaminoanthracene-9,10-diol has a molecular weight of 240.25700 . It has a density of 1.51g/cm3 . The boiling point is 611.5ºC at 760mmHg , and the melting point is 231-232 °C . The flash point is 323.6ºC .

Scientific Research Applications

Electroluminescent Materials

1,4-Diaminoanthracene derivatives have been explored for their potential in high-performance electroluminescent materials. Specifically, derivatives like 9,10-bis(1-naphthylphenylamino)anthracene and related compounds show promise in the fabrication of electroluminescent devices, emitting intensive green light. These derivatives can function as hole transporters and host emitters in such devices, contributing to high brightness, current, and power efficiencies in electroluminescent applications (Yu et al., 2002).

Electronic and Molecular Structures

The influence of different N-substituents on the electronic and molecular structures of 9,10-diamino-substituted anthracenes has been studied. Changes in N-substituents significantly impact the electronic and molecular configurations of oxidized species of these compounds. This understanding is crucial for the development of advanced materials based on 1,4-diaminoanthracene-9,10-diol (Uebe et al., 2016).

Antitumor Agents

1,4-Disubstituted anthracene derivatives, closely related to 1,4-diaminoanthracene-9,10-diol, have been synthesized and evaluated for their cytotoxicity against a panel of tumor cells. These studies contribute to understanding the potential of such compounds in cancer therapy, although more focused research on 1,4-diaminoanthracene-9,10-diol specifically would be beneficial (Iyengar et al., 1997).

Host-Guest Chemistry

9,10-Dihydro-9,10-ethenoanthracene derivatives, which are structurally similar to 1,4-diaminoanthracene-9,10-diol, have been utilized in host-guest chemistry applications. These derivatives demonstrate interesting photobehavioral changes when forming crystalline host-guest assemblies, showing the potential for such compounds in molecular recognition and sensor applications (Fu et al., 1995).

Future Directions

1,4-Diaminoanthracene-9,10-diol has potential applications in various fields of research and industry due to its versatility as a building block for the synthesis of various functional compounds. It may also have potential applications in the field of medicine, particularly in cancer research, due to its ability to interact with DNA and potentially inhibit the growth of cancer cells .

properties

IUPAC Name

1,4-diaminoanthracene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,17-18H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOXABJBDOYQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063779
Record name 9,10-Anthracenediol, 1,4-diamino-
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Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diaminoanthracene-9,10-diol

CAS RN

5327-72-0
Record name 1,4-Diamino-9,10-anthracenediol
Source CAS Common Chemistry
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Record name 9,10-Anthracenediol, 1,4-diamino-
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Record name Leuco-1,4-diaminoanthraquinone
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Record name 9,10-Anthracenediol, 1,4-diamino-
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Record name 9,10-Anthracenediol, 1,4-diamino-
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Record name 1,4-diaminoanthracene-9,10-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GZ Jin, HS Jin, LL Jin - Archives of pharmacal research, 2011 - Springer
A series of 2-substituted-1,4-bis(dimethylamino)-9,10-anthraquinone derivatives were synthesized and their in vitro antiproliferative activities against p388 mouse leukemic tumor cells …
Number of citations: 10 link.springer.com

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